PRMT5-IN-49

Description

Properties

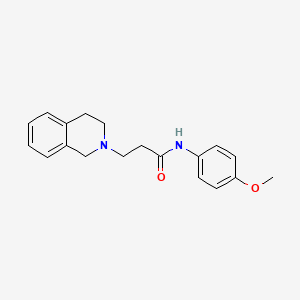

Molecular Formula |

C19H22N2O2 |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-methoxyphenyl)propanamide |

InChI |

InChI=1S/C19H22N2O2/c1-23-18-8-6-17(7-9-18)20-19(22)11-13-21-12-10-15-4-2-3-5-16(15)14-21/h2-9H,10-14H2,1H3,(H,20,22) |

InChI Key |

XZYGOUZJAPIXGN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CCN2CCC3=CC=CC=C3C2 |

Origin of Product |

United States |

Foundational & Exploratory

PRMT5 Inhibition: A Technical Guide to its Role in Epigenetic Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical epigenetic regulator and a promising therapeutic target in oncology and other diseases. As the primary enzyme responsible for symmetric dimethylarginine (sDMA) modifications on both histone and non-histone proteins, PRMT5 plays a pivotal role in a multitude of cellular processes, including transcriptional regulation, spliceosome assembly, DNA damage repair, and cell cycle progression.[1][2][3] Its overexpression is frequently observed in various cancers, correlating with poor prognosis and making it an attractive target for drug development.[4][5][6] This technical guide provides an in-depth overview of the function of PRMT5, the mechanism of action of its inhibitors, and their role in modulating epigenetic landscapes. While specific data for a compound designated "PRMT5-IN-49" is not publicly available, this document synthesizes information from well-characterized PRMT5 inhibitors to serve as a comprehensive resource. We present key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to aid researchers in this dynamic field.

Introduction to PRMT5

PRMT5 is a Type II protein arginine methyltransferase that catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the guanidino nitrogen atoms of arginine residues, resulting in monomethylarginine and symmetric dimethylarginine.[7][8] It primarily functions as part of a hetero-octameric complex with Methylosome Protein 50 (MEP50), also known as WDR77, which is essential for its enzymatic activity.[9][10]

The substrates of PRMT5 are diverse and include histone proteins such as H2A, H3, and H4, as well as numerous non-histone proteins involved in critical cellular functions like p53, E2F-1, and components of the spliceosome (Sm proteins).[1][3][5] Through these modifications, PRMT5 influences gene expression, RNA processing, and signal transduction pathways.

Role in Epigenetic Regulation

PRMT5's role as an epigenetic modulator is central to its function. The symmetric dimethylation of specific arginine residues on histone tails is a key mechanism of transcriptional regulation.

-

Transcriptional Repression: The symmetric dimethylation of Histone H4 at Arginine 3 (H4R3me2s), Histone H3 at Arginine 8 (H3R8me2s), and Histone H2A at Arginine 3 (H2AR3me2s) are generally associated with transcriptional repression.[1][11][12] PRMT5, often in complex with chromatin remodeling factors like SWI/SNF, can be recruited to the promoters of tumor suppressor genes, leading to their silencing.[9][10]

-

Transcriptional Activation: Conversely, PRMT5 can also function as a transcriptional co-activator. For instance, it can epigenetically activate the transcription of the Androgen Receptor (AR) by mediating H4R3 symmetric dimethylation.[11]

The dual role of PRMT5 in gene regulation highlights the context-dependent nature of its activity, which is influenced by interacting proteins and the specific genomic loci.

Mechanism of Action of PRMT5 Inhibitors

The development of small molecule inhibitors targeting PRMT5 has provided valuable tools for studying its function and offers potential therapeutic avenues. Most current PRMT5 inhibitors are competitive with the methyl donor SAM, binding to the active site of the PRMT5/MEP50 complex and preventing the transfer of methyl groups to its substrates.[2] This leads to a global reduction in sDMA levels on both histone and non-histone proteins.[2]

Another emerging class of inhibitors exhibits MTA-cooperative binding, showing selectivity for cancer cells with methylthioadenosine phosphorylase (MTAP) deletions, a common feature in about 10-15% of human cancers.[13]

The downstream effects of PRMT5 inhibition are multifaceted and include:

-

Reactivation of Tumor Suppressor Genes: By preventing repressive histone methylation, inhibitors can lead to the re-expression of silenced tumor suppressor genes.

-

Disruption of RNA Splicing: Inhibition of PRMT5 impairs the proper assembly of the spliceosome, leading to splicing defects.[2]

-

Cell Cycle Arrest: PRMT5 regulates key cell cycle proteins, and its inhibition can induce cell cycle arrest, typically at the G1/S transition.[14]

-

Induction of Apoptosis: By modulating the activity of proteins like p53 and E2F-1, PRMT5 inhibition can trigger programmed cell death.[9][15]

Quantitative Data for Representative PRMT5 Inhibitors

While specific data for "PRMT5-IN-49" is unavailable, the following tables summarize publicly available data for other well-known PRMT5 inhibitors to provide a comparative overview.

Table 1: In Vitro Potency of PRMT5 Inhibitors

| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |

|---|---|---|---|---|

| GSK3326595 | PRMT5/MEP50 | 6 | Biochemical | [5] |

| JNJ-64619178 | PRMT5/MEP50 | <10 | Biochemical | [16] |

| PRT811 | PRMT5 | Potent, Selective | - | [4] |

| C220 | PRMT5 | - | - | [14] |

| Candesartan | PRMT5 | - | HTS | [17] |

| Cloperastine | PRMT5 | - | HTS |[17] |

Table 2: Cellular Activity of PRMT5 Inhibitors

| Inhibitor | Cell Line | Effect | Concentration | Reference |

|---|---|---|---|---|

| GSK3326595 | Z-138 (Mantle Cell Lymphoma) | Inhibition of cell proliferation | - | [2] |

| JNJ-64619178 | A549 (Lung Adenocarcinoma) | Reduction in PRMT5 protein levels | 5 µM | [16] |

| C220 | Murine T-cells | Decrease in S phase, increase in G0/G1 | - | [14] |

| PRMT5 siRNA | A2780, SKOV3 (Ovarian Cancer) | Inhibition of cell growth, induced apoptosis | - |[18] |

Experimental Protocols

Cell Viability Assay (MTS-based)

This protocol is designed to assess the effect of a PRMT5 inhibitor on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., Jeko-1, Z-138)

-

Complete growth medium

-

PRMT5 inhibitor

-

96-well plates

-

MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PRMT5 inhibitor for a specified period (e.g., 72 hours).

-

Add MTS reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot for Histone Methylation

This protocol is used to determine the effect of a PRMT5 inhibitor on the levels of symmetric dimethylarginine on histone H4.

Materials:

-

Cells treated with PRMT5 inhibitor

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-H4R3me2s, anti-H4)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with the PRMT5 inhibitor at various concentrations and time points.

-

Harvest and lyse the cells in RIPA buffer.

-

Determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[2]

-

Block the membrane for 1 hour at room temperature in blocking buffer.[2]

-

Incubate the membrane with the primary antibody (e.g., anti-H4R3me2s) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.

-

Quantify band intensities and normalize to a loading control (e.g., total H4).

Visualizations

Signaling Pathways and Experimental Workflows

Caption: PRMT5 signaling pathway and mechanism of inhibition.

Caption: General experimental workflow for PRMT5 inhibitor evaluation.

Conclusion

PRMT5 is a multifaceted epigenetic regulator with profound implications in cancer biology. The development of potent and selective PRMT5 inhibitors has opened new avenues for therapeutic intervention. This guide provides a foundational understanding of PRMT5's role, the mechanism of its inhibitors, and practical experimental approaches for their characterization. As research progresses, a deeper understanding of the intricate network regulated by PRMT5 will undoubtedly fuel the development of novel and effective therapies targeting this key enzyme.

References

- 1. The PRMT5 arginine methyltransferase: many roles in development, cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. onclive.com [onclive.com]

- 5. New Epigenetic Drug Targets: PRMT5 Inhibitors [synapse.patsnap.com]

- 6. Clinicopathological and Prognostic Significance of PRMT5 in Cancers: A System Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PRMT5 regulates epigenetic changes in suppressive Th1-like iTregs in response to IL-12 treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Productive mRNA Chromatin Escape is Promoted by PRMT5 Methylation of SNRPB - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PRMT5 function and targeting in cancer [cell-stress.com]

- 10. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein arginine methyltransferase 5 functions as an epigenetic activator of the androgen receptor to promote prostate cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PRMT5: A putative oncogene and therapeutic target in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. PRMT5 regulates T cell interferon response and is a target for acute graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of PRMT5 by market drugs as a novel cancer therapeutic avenue - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Overexpression of PRMT5 Promotes Tumor Cell Growth and Is Associated with Poor Disease Prognosis in Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

PRMT5-IN-49: An In-Depth Technical Guide on a Novel PRMT5 Inhibitor and its Impact on Histone Methylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in epigenetic regulation, primarily catalyzing the symmetric dimethylation of arginine residues on both histone and non-histone proteins. Its dysregulation is implicated in numerous cancers, making it a compelling target for therapeutic intervention. This document provides a technical overview of PRMT5-IN-49 , a novel small molecule inhibitor of PRMT5. While publicly available information on PRMT5-IN-49 is currently limited, this guide synthesizes the known information and provides a framework for its investigation, including general methodologies for characterizing its effects on histone methylation.

Introduction to PRMT5 and Histone Methylation

PRMT5 is the primary enzyme responsible for symmetric dimethylarginine (sDMA) marks, most notably on histone H4 at arginine 3 (H4R3me2s) and histone H3 at arginine 8 (H3R8me2s). These modifications are predominantly associated with transcriptional repression. The PRMT5-MEP50 complex is the functional enzymatic unit that utilizes S-adenosylmethionine (SAM) as a methyl donor.

The methylation of histones by PRMT5 has profound effects on gene expression and is involved in various cellular processes, including:

-

Transcriptional Regulation: PRMT5-mediated methylation of H4R3 and H3R8 is often found at the promoters of silenced genes.[1] This mark can interfere with the binding of transcriptional activators or recruit transcriptional repressors.

-

DNA Damage Response: PRMT5 plays a role in the DNA damage response pathway.

-

mRNA Splicing: PRMT5 methylates spliceosomal proteins, influencing pre-mRNA splicing.

-

Cell Cycle Control: The enzyme is involved in regulating cell cycle progression.

Given its central role in cellular homeostasis and its frequent overexpression in cancer, the development of potent and specific PRMT5 inhibitors is an active area of research.

PRMT5-IN-49: A Novel Inhibitor

PRMT5-IN-49, also identified as Compound 4b16, is a recently developed inhibitor of PRMT5.[2][3] Currently, detailed biochemical and cellular characterization data for PRMT5-IN-49 is not extensively available in the public domain. This guide will, therefore, outline the standard experimental approaches used to characterize such an inhibitor.

Mechanism of Action (Hypothesized)

Like many other PRMT5 inhibitors, PRMT5-IN-49 is likely a small molecule designed to compete with either the SAM cofactor or the protein substrate for binding to the active site of the PRMT5/MEP50 complex. To confirm its mechanism of action, a series of biochemical and structural studies would be required.

Quantitative Data Summary

As specific quantitative data for PRMT5-IN-49 is not yet publicly available, the following tables are presented as templates for the types of data that are essential for the characterization of a novel PRMT5 inhibitor.

Table 1: Biochemical Potency of PRMT5-IN-49

| Assay Type | Substrate | IC50 (nM) | Notes |

| In vitro Methyltransferase Assay | Histone H4 Peptide | Data not available | Measures direct inhibition of PRMT5 enzymatic activity. |

| In vitro Methyltransferase Assay | Full-length Histone H4 | Data not available | Assesses inhibition with a more biologically relevant substrate. |

| In vitro Methyltransferase Assay | Fibrillarin (GAR domain) | Data not available | A common non-histone substrate used in PRMT5 assays. |

Table 2: Cellular Activity of PRMT5-IN-49

| Cell Line | Assay Type | EC50 (nM) | Target Engagement Marker | Notes |

| Mantle Cell Lymphoma (e.g., Z-138) | Cell Proliferation | Data not available | Global sDMA levels | Measures the effect on cancer cell growth. |

| Lung Cancer (e.g., A549) | Cell Proliferation | Data not available | H4R3me2s levels | Determines potency in a different cancer type. |

| Acute Myeloid Leukemia (e.g., MOLM-13) | Apoptosis Assay | Data not available | Cleaved PARP | Assesses the induction of programmed cell death. |

Detailed Experimental Protocols

The following are standard protocols used to evaluate the effect of a PRMT5 inhibitor on histone methylation.

In Vitro PRMT5 Inhibition Assay (Radiometric)

This assay quantifies the direct inhibitory effect of a compound on PRMT5 enzymatic activity.

Materials:

-

Recombinant human PRMT5/MEP50 complex

-

Histone H4 peptide (e.g., residues 1-21) or full-length histone H4

-

S-[³H]-Adenosylmethionine (³H-SAM)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA)

-

Test compound (PRMT5-IN-49) dissolved in DMSO

-

Phosphocellulose paper or filter plates

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, PRMT5/MEP50 complex, and the histone substrate.

-

Add varying concentrations of PRMT5-IN-49 or DMSO (vehicle control) to the reaction mixture and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding ³H-SAM.

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction by spotting the mixture onto phosphocellulose paper or into the wells of a filter plate.

-

Wash the paper/plate multiple times with a suitable buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated ³H-SAM.

-

Dry the paper/plate and add scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of Histone Methylation in Cells

This method is used to assess the effect of the inhibitor on histone methylation levels within a cellular context.

Materials:

-

Cancer cell line of interest (e.g., Z-138)

-

Cell culture medium and supplements

-

PRMT5-IN-49

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-sDMA, anti-H4R3me2s, anti-H3R8me2s, anti-Histone H3 (loading control), anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of PRMT5-IN-49 for a specified time (e.g., 48-72 hours).

-

Harvest the cells and lyse them using lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop it using a chemiluminescent substrate.

-

Capture the image using a digital imaging system and quantify the band intensities. Normalize the levels of methylated histones to the total histone levels.

Visualizations

The following diagrams illustrate the PRMT5 signaling pathway and a typical experimental workflow for inhibitor characterization.

Conclusion

PRMT5-IN-49 is a novel inhibitor of PRMT5 with potential as a chemical probe to study the biological roles of this enzyme and as a starting point for the development of new anticancer therapeutics. The immediate priority for the research community is the detailed biochemical and cellular characterization of this compound. The experimental protocols and data presentation formats provided in this guide offer a clear roadmap for these essential next steps. As more data becomes available, a deeper understanding of the specific effects of PRMT5-IN-49 on histone methylation and its therapeutic potential will emerge.

References

Investigating PRMT5 Pathways: A Technical Guide for Researchers

Disclaimer: Publicly available scientific literature and databases lack specific quantitative data and detailed experimental protocols for the compound designated "PRMT5-IN-49". One source refers to it as "Compound 4b16" and an inhibitor of PRMT5. Therefore, this guide provides a comprehensive framework for investigating the pathways modulated by any novel Protein Arginine Methyltransferase 5 (PRMT5) inhibitor, using established methodologies and data from well-characterized inhibitors as a reference.

Introduction to PRMT5

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in cellular regulation and a compelling therapeutic target in oncology. As the primary enzyme responsible for symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins, PRMT5 plays a pivotal role in a multitude of cellular processes.[1] These processes include the regulation of gene expression, mRNA splicing, DNA damage repair, and crucial cell signaling pathways.[1] Dysregulation and overexpression of PRMT5 are frequently observed in various cancers, where it contributes to cancer cell proliferation and survival.[1]

PRMT5 functions within a hetero-octameric complex, which includes the essential cofactor MEP50 (methylosome protein 50), to catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to its target substrates.[2] Its substrates are diverse, ranging from histones (H2A, H3, H4) to key signaling proteins and transcription factors like p53 and components of the EGFR and PI3K/AKT pathways.[2][3][4] This central role in cellular homeostasis and disease progression has spurred the development of numerous small molecule inhibitors aimed at blocking its enzymatic activity.

This technical guide offers researchers, scientists, and drug development professionals a detailed overview of the core pathways involving PRMT5, quantitative data on representative inhibitors, and robust experimental protocols to characterize novel inhibitors like PRMT5-IN-49.

Core PRMT5 Signaling Pathways

PRMT5 activity intersects with several major signaling networks that are fundamental to cancer cell proliferation, survival, and differentiation. Inhibition of PRMT5 can therefore lead to multifaceted downstream effects.

Key pathways influenced by PRMT5 include:

-

Gene Expression and Splicing: PRMT5-mediated methylation of histones (e.g., H4R3me2s and H3R8me2s) leads to chromatin restructuring and transcriptional regulation.[3] It also methylates components of the spliceosome, such as Sm proteins, which is critical for the fidelity of mRNA splicing.[5]

-

Growth Factor Signaling: PRMT5 can directly methylate and regulate components of growth factor signaling cascades. For instance, it has been shown to methylate EGFR, which can modulate downstream pathways like the ERK1/2 and PI3K/AKT pathways.[3][5] PRMT5 also promotes the expression of FGFR3 in certain cancers, further activating these pro-proliferative signals.[3]

-

WNT/β-catenin Pathway: In lymphoma, PRMT5 stimulates WNT/β-catenin signaling by epigenetically silencing pathway antagonists. Inhibition of PRMT5 can derepress these antagonists and decrease the transcription of WNT target genes like CYCLIN D1 and c-MYC.

-

DNA Damage Response (DDR): PRMT5 regulates the expression of genes involved in the DDR and can directly methylate proteins within this pathway, such as p53.[2] This modulation affects cell cycle checkpoints and apoptosis in response to genotoxic stress.

Below is a diagram illustrating the central role of PRMT5 in various cellular pathways.

Quantitative Data for Representative PRMT5 Inhibitors

The potency of a PRMT5 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). This value can vary based on the assay type (biochemical vs. cellular) and the specific cell line used. The table below summarizes the IC50 values for several well-characterized PRMT5 inhibitors, providing a benchmark for evaluating novel compounds.

| Inhibitor | Assay Type | Target/Cell Line | IC50 Value | Reference |

| EPZ015666 (GSK3235025) | Biochemical | PRMT5 Enzyme | 22 nM | [2][5][6][7] |

| GSK3326595 | Biochemical | PRMT5/MEP50 | 6 nM | [1][3][8][9] |

| JNJ-64619178 (Onametostat) | Biochemical | PRMT5/MEP50 | 0.14 nM | [4][10][11][12] |

| CMP-5 | Cellular (Th1) | Human Th1 Cells | 26.9 µM | [13][14][15] |

| Cellular (Th2) | Human Th2 Cells | 31.6 µM | [13] | |

| Cellular (AML) | HTLV-1/ATL cell lines | 3.98 - 21.65 µM | [16] | |

| HLCL-61 | Cellular (AML) | MV4-11 Cells | 14.12 µM | [17] |

| Cellular (AML) | THP-1 Cells | 16.74 µM | [18] | |

| Cellular (AML) | FLT3-WT blast | 6.3 µM | [18] | |

| Cellular (AML) | FLT3-ITD blast | 8.72 µM | [18] | |

| PRMT5-IN-49 | Biochemical | PRMT5 Enzyme | > 100 µM | [19] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of a novel PRMT5 inhibitor. The following protocols provide a starting point for key experiments.

In Vitro PRMT5 Enzymatic Assay (AlphaLISA-based)

This assay directly measures the inhibition of the PRMT5/MEP50 complex's methyltransferase activity.[20]

-

Principle: A biotinylated histone H4 peptide substrate is incubated with the PRMT5/MEP50 enzyme complex and the methyl donor SAM. The resulting symmetric dimethylation of the peptide is detected using an antibody-conjugated AlphaLISA acceptor bead, while the biotin tag is captured by a streptavidin-coated donor bead. In the presence of an inhibitor, methylation is reduced, leading to a decrease in the AlphaLISA signal.[20]

-

Materials:

-

Recombinant human PRMT5/MEP50 complex

-

Biotinylated H4 peptide substrate (e.g., Ac-SGRGKGGKGLGKGGAKRHRKVGG-K(Biotin))[20]

-

S-adenosylmethionine (SAM)

-

AlphaLISA anti-H4R3me2s Acceptor beads

-

Streptavidin-coated Donor beads

-

PRMT5 inhibitor (e.g., PRMT5-IN-49) dissolved in DMSO

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)

-

384-well microplates

-

-

Procedure:

-

Prepare serial dilutions of the PRMT5 inhibitor in DMSO.

-

Add the inhibitor dilutions to the microplate wells. Include a DMSO-only control (no inhibition) and a control without enzyme (background).

-

Prepare a master mix containing the PRMT5/MEP50 enzyme and the H4 peptide substrate in assay buffer.

-

Add the enzyme/substrate mix to the wells.

-

Initiate the reaction by adding SAM to all wells.

-

Incubate the plate at 30°C for 1-2 hours.

-

Stop the reaction and add the AlphaLISA acceptor and donor beads according to the manufacturer's protocol.

-

Incubate in the dark at room temperature for 1 hour.

-

Read the plate on an AlphaScreen-capable plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cellular Proliferation Assay (MTS Assay)

This assay determines the effect of the inhibitor on cancer cell viability and proliferation.[1]

-

Principle: The MTS reagent is reduced by viable, metabolically active cells into a colored formazan product, which can be quantified by measuring absorbance. A decrease in absorbance indicates reduced cell viability.[1]

-

Materials:

-

Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer)

-

Complete culture medium

-

PRMT5 inhibitor

-

96-well cell culture plates

-

MTS reagent (e.g., CellTiter 96 AQueous One Solution)

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[1]

-

Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Prepare a 10-point serial dilution of the PRMT5 inhibitor in complete culture medium. Include a vehicle control (DMSO).[1]

-

Add 100 µL of the diluted inhibitor or vehicle to the appropriate wells.

-

Incubate for the desired time period (e.g., 72 to 120 hours).

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[1]

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.[1]

-

Western Blotting for Target Engagement and Pathway Analysis

This technique is used to confirm that the inhibitor is engaging its target within the cell and to investigate its effects on downstream signaling pathways.

-

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the protein of interest (e.g., total PRMT5, SDMA-containing proteins, phosphorylated AKT).

-

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-SDMA, anti-H4R3me2s, anti-p-AKT, anti-total-AKT, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

PVDF membrane

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells with the PRMT5 inhibitor at various concentrations and for different time points.

-

Harvest and lyse the cells. Determine the protein concentration of the lysates.

-

Denature 20-30 µg of protein per sample and separate by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-SDMA to assess target engagement) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin). A reduction in the SDMA signal upon inhibitor treatment indicates successful target engagement.

-

To probe pathway modulation, repeat the process with antibodies for key signaling proteins (e.g., p-AKT, p-ERK).

-

Visualizing Experimental and Logical Workflows

General Workflow for Characterizing a PRMT5 Inhibitor

The process of characterizing a novel PRMT5 inhibitor follows a logical progression from in vitro validation to cellular and mechanistic studies.

Synthetic Lethality in MTAP-deleted Cancers

A key therapeutic strategy for PRMT5 inhibitors involves exploiting a synthetic lethal interaction in cancers with a deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP is an enzyme involved in salvaging adenine and methionine from methylthioadenosine (MTA), a byproduct of polyamine synthesis.

In normal (MTAP-positive) cells, MTAP efficiently clears MTA. However, in MTAP-deleted cancer cells, MTA accumulates to high levels. MTA is a weak endogenous inhibitor of PRMT5. This accumulation sensitizes MTAP-deleted cells to further PRMT5 inhibition by exogenous drugs, creating a therapeutic window where cancer cells are more susceptible to the inhibitor than normal cells.

Conclusion

Investigating the intricate pathways governed by PRMT5 requires a systematic approach combining robust biochemical and cellular assays. While specific data for PRMT5-IN-49 remains elusive in the public domain, the protocols and comparative data presented in this guide provide a solid foundation for its characterization. By determining its biochemical potency, assessing its cellular efficacy, confirming target engagement, and elucidating its impact on downstream signaling, researchers can effectively position this and other novel inhibitors within the therapeutic landscape. The continued exploration of PRMT5's roles in cancer biology, particularly in defined genetic contexts like MTAP-deleted tumors, holds significant promise for the development of targeted and effective cancer therapies.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. adooq.com [adooq.com]

- 4. drughunter.com [drughunter.com]

- 5. rndsystems.com [rndsystems.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. axonmedchem.com [axonmedchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. JNJ-64619178 (JNJ64619178) - Chemietek [chemietek.com]

- 12. axonmedchem.com [axonmedchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. axonmedchem.com [axonmedchem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. researchgate.net [researchgate.net]

- 17. HLCL-61(HCl) | inhibitor of PRMT5 | CAS 1158279-20-9 | Buy HLCL-61(HCl) from Supplier InvivoChe [invivochem.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. GSK3326595 | PRMT5 inhibitor | Probechem Biochemicals [probechem.com]

The Impact of PRMT5 Inhibition on Cancer Cell Proliferation: A Technical Guide

Disclaimer: Information regarding a specific inhibitor designated "PRMT5-IN-49" is not publicly available. This guide utilizes data and protocols associated with the well-characterized, structurally similar, and clinically investigated PRMT5 inhibitor, GSK3326595 (also known as EPZ015666), as a representative example to illustrate the effects of PRMT5 inhibition on cancer cell proliferation.

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology.[1] As the primary enzyme responsible for symmetric dimethylargination of both histone and non-histone proteins, PRMT5 plays a crucial role in a multitude of cellular processes, including transcriptional regulation, RNA splicing, and signal transduction.[1][2] Dysregulation of PRMT5 activity is frequently observed in various cancers, correlating with poor patient prognosis and making it an attractive molecule for therapeutic intervention.[3][4] This technical guide provides an in-depth overview of the impact of PRMT5 inhibition on cancer cell proliferation, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Data Presentation: In Vitro Anti-proliferative Activity of a Representative PRMT5 Inhibitor

The following table summarizes the 50% inhibitory concentration (IC50) values of the representative PRMT5 inhibitor, GSK3326595, across a range of cancer cell lines, demonstrating its potent anti-proliferative effects.

| Cell Line | Cancer Type | IC50 (nM) |

| Z-138 | Mantle Cell Lymphoma | <10 |

| Granta-519 | Mantle Cell Lymphoma | <10 |

| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | <10 |

| SU-DHL-6 | Diffuse Large B-cell Lymphoma | <20 |

| HBL-1 | Diffuse Large B-cell Lymphoma | <20 |

| U-2932 | Diffuse Large B-cell Lymphoma | <20 |

| OCI-LY19 | Diffuse Large B-cell Lymphoma | <50 |

| KARPAS-422 | Diffuse Large B-cell Lymphoma | <50 |

| LNCaP | Prostate Cancer | <450 |

| A549 | Non-Small Cell Lung Cancer | <450 |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment of a PRMT5 inhibitor's impact on cancer cell proliferation. The following sections outline the methodologies for key in vitro assays.

Cell Viability Assay (MTS-based)

This assay determines the effect of a PRMT5 inhibitor on the metabolic activity and proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

PRMT5 inhibitor stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the PRMT5 inhibitor in complete culture medium.

-

Treat the cells with varying concentrations of the inhibitor and a vehicle control (DMSO).

-

Incubate for a specified period (e.g., 72, 96, or 144 hours).[5]

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[5]

-

Measure the absorbance at 490 nm using a microplate reader.[5]

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in cell cycle regulation and apoptosis following treatment with a PRMT5 inhibitor.

Materials:

-

Treated and untreated cancer cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-PRMT5, anti-SDMA, anti-p53, anti-Cyclin D1, anti-cleaved caspase-3, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with the PRMT5 inhibitor at the desired concentrations and time points.

-

Harvest and lyse the cells in RIPA buffer.[3]

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.[6]

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[5]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[5]

-

Incubate the membrane with the primary antibody overnight at 4°C.[5]

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

-

Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.[5]

-

Quantify band intensities and normalize to the loading control.

Cell Cycle Analysis by Flow Cytometry

This method is employed to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a PRMT5 inhibitor.

Materials:

-

Treated and untreated cancer cells

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Ice-cold 70% ethanol

-

Propidium iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Culture and treat cells with the PRMT5 inhibitor as described for other assays.

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol while gently vortexing, and store at -20°C overnight.[7]

-

Centrifuge the fixed cells to remove the ethanol and wash with PBS.

-

Resuspend the cell pellet in the PI staining solution.[7]

-

Analyze the stained cells using a flow cytometer to quantify DNA content and determine cell cycle distribution.[7]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by PRMT5 inhibition and a typical experimental workflow for assessing the inhibitor's impact on cancer cell proliferation.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Introduction to PRMT5 and EPZ015666

An in-depth search has not yielded any specific early-stage research data for a compound designated "PRMT5-IN-49." This identifier does not correspond to a publicly documented protein arginine methyltransferase 5 (PRMT5) inhibitor in the available scientific literature.

As an alternative, this technical guide provides a comprehensive overview of the early-stage research on EPZ015666 (also known as GSK3235025) , a well-characterized, potent, and selective PRMT5 inhibitor that serves as a representative example for drug development professionals. EPZ015666 is an orally bioavailable small molecule that has been extensively studied in preclinical models.[1][2]

Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins.[3] This post-translational modification plays a critical role in various cellular processes, including gene transcription, mRNA splicing, cell cycle regulation, and the DNA damage response.[4][5][6] Overexpression of PRMT5 is observed in numerous cancers, including mantle cell lymphoma (MCL), breast cancer, and non-small cell lung cancer, making it a compelling therapeutic target.[1][3][7]

EPZ015666 is a potent and selective, orally available inhibitor of PRMT5.[1] It functions as a peptide-competitive and S-adenosylmethionine (SAM)-cooperative inhibitor, binding to the PRMT5-SAM complex in a distinct pocket from the SAM-binding site.[3][8] Its mechanism of action involves blocking the enzymatic activity of PRMT5, leading to reduced methylation of key substrates like the spliceosomal protein SmD3, which ultimately results in cell cycle arrest and apoptosis in cancer cells.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of EPZ015666.

Table 1: Biochemical Potency of EPZ015666

| Parameter | Value | Assay Conditions |

| IC₅₀ | 22 nM | Cell-free enzymatic assay |

| Kᵢ | 5 nM | Cell-free assay |

Data sourced from references:[1][2][8][9][10][11]

Table 2: Cellular Activity of EPZ015666 in Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value | Assay Type |

| Z-138 | Mantle Cell Lymphoma | Proliferation IC₅₀ | 96 nM | Cell Viability Assay |

| Maver-1 | Mantle Cell Lymphoma | Proliferation IC₅₀ | 450 nM | Cell Viability Assay |

| Granta-519 | Mantle Cell Lymphoma | Proliferation IC₅₀ | >100 nM | Cell Viability Assay |

| Mino | Mantle Cell Lymphoma | Proliferation IC₅₀ | ~900 nM | Cell Viability Assay |

| Jeko-1 | Mantle Cell Lymphoma | Proliferation IC₅₀ | ~900 nM | Cell Viability Assay |

| Z-138 | Mantle Cell Lymphoma | Methylation IC₅₀ | ~36 nM | In-Cell Western |

| HCC1954 | Breast Cancer | Viability IC₅₀ | 0.8 µM | Cell Viability Assay |

| MDA-MB-453 | Breast Cancer | Viability IC₅₀ | 1.0 µM | Cell Viability Assay |

| MOLM13 | Acute Myeloid Leukemia | Growth Inhibition | High Sensitivity | Cell Proliferation Assay |

Data sourced from references:[4][5][10][11]

Table 3: In Vivo Efficacy of EPZ015666 in Xenograft Models

| Xenograft Model | Cancer Type | Dosing | Efficacy |

| LN229 | Glioblastoma | Combination w/ mTORc1/2 inhibitor | 75% tumor growth inhibition |

| Triple Negative | Breast Cancer | Monotherapy | 39% tumor growth inhibition |

| MCL Models | Mantle Cell Lymphoma | 200 mg/kg, p.o., BID | Robust anti-tumor activity |

| HTLV-1 Xenograft | T-cell Lymphoma | 25-50 mg/kg, p.o., BID | Decreased tumor burden, improved survival |

Data sourced from references:[10][12][13]

Signaling Pathways and Experimental Workflows

PRMT5 Signaling Pathway and Inhibition by EPZ015666

PRMT5, in complex with its binding partner MEP50, utilizes SAM as a methyl donor to symmetrically dimethylate arginine residues on various substrates. This action impacts cancer cell survival and proliferation through multiple mechanisms, including the regulation of gene expression via histone methylation and the control of mRNA splicing. EPZ015666 inhibits this process, leading to anti-tumor effects.

Caption: PRMT5 signaling pathway and the mechanism of inhibition by EPZ015666.

Experimental Workflow: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells. This workflow outlines the key steps in evaluating the effect of an inhibitor like EPZ015666 on cancer cell proliferation.

Caption: General workflow for determining cell viability using the MTT assay.

Experimental Workflow: In Vivo Xenograft Study

This workflow describes a typical preclinical study to evaluate the anti-tumor efficacy of EPZ015666 in a mouse xenograft model, where human cancer cells are implanted into immunodeficient mice.

Caption: Workflow for an in vivo mouse xenograft efficacy study.

Experimental Protocols

Biochemical PRMT5 Enzymatic Assay

This protocol quantifies the enzymatic activity of PRMT5 and the inhibitory potential of compounds like EPZ015666.[14]

-

Reagent Preparation : Prepare serial dilutions of EPZ015666 in an appropriate buffer (e.g., DMSO). Prepare a reaction mixture containing recombinant human PRMT5/MEP50 complex, a histone H4 peptide substrate, and assay buffer.

-

Reaction Setup : In a microplate, add the PRMT5/MEP50 enzyme, the substrate peptide, and the diluted EPZ015666.

-

Initiation : Start the reaction by adding the cofactor S-adenosylmethionine (SAM), often radiolabeled (e.g., ³H-SAM).

-

Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Detection : Stop the reaction. The transfer of the radiolabeled methyl group to the peptide is quantified using a scintillation counter.

-

Data Analysis : Calculate the concentration of EPZ015666 required to inhibit 50% of the PRMT5 enzymatic activity (IC₅₀).

Cell Viability Assay (MTT-based)

This protocol determines the effect of EPZ015666 on the proliferation and survival of cancer cells.[15][16]

-

Cell Seeding : Seed cancer cells (e.g., Z-138) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment : Remove the medium and add fresh medium containing various concentrations of EPZ015666. Include a vehicle control (e.g., DMSO).

-

Incubation : Incubate the cells for a period equivalent to several doubling times (e.g., 72-96 hours).

-

MTT Addition : Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization : Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis : Normalize the absorbance values to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Western Blot for Symmetric Dimethylarginine (SDMA)

This assay assesses the in-cell target engagement of EPZ015666 by measuring the levels of SDMA, a direct product of PRMT5 activity.[6][17]

-

Cell Treatment and Lysis : Treat cultured cancer cells with various concentrations of EPZ015666 for 48-72 hours. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE : Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody specific for SDMA or a specific methylated substrate (e.g., anti-H4R3me2s or anti-H3R8me2s). A loading control antibody (e.g., actin or GAPDH) should also be used.

-

Secondary Antibody Incubation : Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. A reduction in the SDMA signal indicates target engagement.

References

- 1. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. axonmedchem.com [axonmedchem.com]

- 3. Identification of a Novel Protein Arginine Methyltransferase 5 Inhibitor in Non-small Cell Lung Cancer by Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and Property Guided Design in the Identification of PRMT5 Tool Compound EPZ015666 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genetic deletion or small molecule inhibition of the arginine methyltransferase PRMT5 exhibit anti-tumoral activity in mouse models of MLL-rearranged AML - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. EPZ015666 (GSK3235025) | PRMT5 inhibitor | Probechem Biochemicals [probechem.com]

- 12. meridian.allenpress.com [meridian.allenpress.com]

- 13. Frontiers | The PRMT5 inhibitor EPZ015666 is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]

- 14. benchchem.com [benchchem.com]

- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 17. benchchem.com [benchchem.com]

PRMT5-IN-49: A Technical Guide for Basic Science Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a pivotal therapeutic target in oncology. As the primary enzyme responsible for symmetric dimethylarginine (sDMA) modifications on both histone and non-histone proteins, PRMT5 is a critical regulator of essential cellular processes, including gene expression, mRNA splicing, and the DNA damage response.[1] Its dysregulation is frequently observed in a multitude of cancers, correlating with poor patient outcomes.[2][3] This document provides a comprehensive technical overview of PRMT5-IN-49, a potent and selective inhibitor of PRMT5, designed for basic science research applications. We will delve into its mechanism of action, provide detailed experimental protocols for its characterization, and present its effects on cellular signaling pathways.

Introduction to PRMT5 and its Inhibition

PRMT5 is a Type II arginine methyltransferase that, in complex with its binding partner MEP50 (methylosome protein 50), catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the arginine residues of its substrates.[4][5] This modification, symmetric dimethylation, plays a crucial role in cellular homeostasis. The overexpression of PRMT5 has been documented in various malignancies, including lymphoma, lung cancer, and breast cancer, making it an attractive target for therapeutic intervention.[3][6]

PRMT5-IN-49 is a small molecule inhibitor designed to specifically target the enzymatic activity of the PRMT5/MEP50 complex. By blocking PRMT5-mediated methylation, PRMT5-IN-49 offers a powerful tool to probe the biological functions of this enzyme and to evaluate its therapeutic potential in preclinical models.

Mechanism of Action

PRMT5-IN-49 acts as a competitive inhibitor at the SAM-binding site of PRMT5, preventing the transfer of methyl groups to its substrates.[1] This leads to a global reduction in sDMA levels on key cellular proteins, including histones (e.g., H4R3, H3R8) and non-histone proteins (e.g., SmD3, p53).[1][7] The inhibition of PRMT5 activity disrupts downstream cellular processes that are dependent on arginine methylation, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[3]

Quantitative Data Summary

The following tables summarize the in vitro and cellular activity of representative PRMT5 inhibitors, which can be considered analogous to PRMT5-IN-49 for experimental design purposes.

Table 1: In Vitro Biochemical Activity of PRMT5 Inhibitors

| Compound | Target | IC50 (nM) | Assay Type |

| EPZ015666 | PRMT5 | 22 | Biochemical Assay |

| JNJ-64619178 | PRMT5 | <3 | Biochemical Assay |

| GSK3326595 | PRMT5 | 6 | Biochemical Assay |

Data compiled from publicly available research on PRMT5 inhibitors.[3]

Table 2: Cellular Activity of PRMT5 Inhibitors in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (nM) | Assay |

| EPZ015666 | Z-138 | Mantle Cell Lymphoma | 8 | Cell Viability |

| EPZ015666 | Granta-519 | Mantle Cell Lymphoma | 19 | Cell Viability |

| JNJ-64619178 | HuCCT-1 | Cholangiocarcinoma | ~3 | Cell Proliferation |

| AMI-1 | A549 | Non-Small Cell Lung Cancer | ~10,000 | Cell Viability |

Data compiled from publicly available research on PRMT5 inhibitors.[3][7][8]

Experimental Protocols

Cell Viability Assay (MTS/MTT)

This protocol is used to determine the effect of PRMT5-IN-49 on the viability of cancer cell lines.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete culture medium

-

PRMT5-IN-49

-

DMSO (vehicle control)

-

MTS or MTT reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1]

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.[1]

-

Prepare serial dilutions of PRMT5-IN-49 in complete culture medium. A 10-point dose-response curve (e.g., 1 nM to 10 µM) is recommended.[1]

-

Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.[1]

-

Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.

-

Incubate the plate for a desired time period (e.g., 72, 96, or 144 hours).[1]

-

Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.[1][9]

-

If using MTT, add 100 µL of solubilization solution.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[1][9]

-

Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.[9]

Western Blot Analysis for Target Engagement

This protocol is for detecting changes in protein methylation and downstream signaling pathways following treatment with PRMT5-IN-49.

Materials:

-

Cell culture dishes

-

PRMT5-IN-49

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-sDMA, anti-SmD3, anti-p53, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Digital imager

Procedure:

-

Treat cells with PRMT5-IN-49 at various concentrations and for different time points.

-

Harvest cells and lyse them in RIPA buffer.[1]

-

Determine protein concentration using the BCA assay.[1]

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[1]

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]

-

Block the membrane for 1 hour at room temperature in blocking buffer.[1]

-

Incubate the membrane with the primary antibody overnight at 4°C.[1]

-

Wash the membrane three times with TBST.[1]

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Wash the membrane three times with TBST.[1]

-

Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.[1]

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[1]

Visualizations

Signaling Pathways

Caption: PRMT5 signaling pathway and points of inhibition by PRMT5-IN-49.

Experimental Workflow

Caption: General experimental workflow for evaluating PRMT5-IN-49 effects.

References

- 1. benchchem.com [benchchem.com]

- 2. Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 5. PRMT5 function and targeting in cancer [cell-stress.com]

- 6. onclive.com [onclive.com]

- 7. mdpi.com [mdpi.com]

- 8. Identification of PRMT5 as a therapeutic target in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for PRMT5-IN-49 In Vitro Assays

These application notes provide detailed protocols for the in vitro evaluation of PRMT5-IN-49, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). The following protocols are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of PRMT5 inhibitors in oncology and other diseases where PRMT5 activity is dysregulated.

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2][3] This post-translational modification plays a crucial role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, DNA damage repair, and signal transduction.[2][4] Dysregulation of PRMT5 has been implicated in various cancers, making it a compelling therapeutic target.[1][2][5] PRMT5-IN-49 is a small molecule inhibitor designed to specifically target the enzymatic activity of PRMT5. These protocols outline the in vitro methods to characterize the potency and mechanism of action of PRMT5-IN-49.

PRMT5 Signaling and Inhibition Pathway

The following diagram illustrates the catalytic action of PRMT5 and the mechanism of inhibition by PRMT5-IN-49.

Caption: Mechanism of PRMT5 and its inhibition by PRMT5-IN-49.

Experimental Protocols

Biochemical Assay: PRMT5 Enzymatic Activity (AlphaLISA)

This assay determines the direct inhibitory effect of PRMT5-IN-49 on the enzymatic activity of the PRMT5/MEP50 complex. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is used to detect the symmetric dimethylation of a biotinylated histone H4 peptide substrate.

Materials:

-

Recombinant human PRMT5/MEP50 complex

-

Biotinylated Histone H4 (1-21) peptide substrate

-

S-adenosyl-L-methionine (SAM)

-

PRMT5-IN-49

-

AlphaLISA anti-H4R3me2s Acceptor beads

-

Streptavidin-coated Donor beads

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

384-well white microplates

Procedure:

-

Prepare serial dilutions of PRMT5-IN-49 in DMSO and then dilute in assay buffer.

-

Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of the PRMT5/MEP50 enzyme and biotinylated H4 peptide substrate mix to each well.

-

Initiate the enzymatic reaction by adding 2.5 µL of SAM to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding a solution containing the AlphaLISA Acceptor beads.

-

Add the Streptavidin-coated Donor beads.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

Read the plate on an AlphaScreen-capable plate reader.

Data Presentation:

| Concentration of PRMT5-IN-49 (nM) | AlphaLISA Signal (Counts) | % Inhibition |

| 0 (Vehicle) | 50000 | 0 |

| 1 | 45000 | 10 |

| 10 | 25000 | 50 |

| 100 | 5000 | 90 |

| 1000 | 1000 | 98 |

Note: The data above is representative. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Cell-Based Assay: Cell Proliferation (MTS Assay)

This assay evaluates the effect of PRMT5-IN-49 on the proliferation of cancer cell lines. The MTS assay measures cell viability by the reduction of a tetrazolium compound by metabolically active cells.

Materials:

-

Cancer cell line (e.g., A549 non-small cell lung cancer)[6]

-

Complete culture medium (e.g., RPMI 1640 with 10% FBS)[6]

-

PRMT5-IN-49

-

MTS reagent

-

96-well clear-bottom microplates

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate overnight.[6][7]

-

Prepare serial dilutions of PRMT5-IN-49 in the complete culture medium.

-

Remove the old medium and add 100 µL of the medium containing the diluted compound or vehicle control to the appropriate wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[6][7]

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.[7]

-

Measure the absorbance at 490 nm using a microplate reader.[7]

-

Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation:

| Concentration of PRMT5-IN-49 (µM) | Absorbance (490 nm) | % Viability |

| 0 (Vehicle) | 1.0 | 100 |

| 0.1 | 0.8 | 80 |

| 1 | 0.5 | 50 |

| 10 | 0.2 | 20 |

| 100 | 0.1 | 10 |

Note: The data above is representative. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined from the dose-response curve.

Target Engagement Assay: Western Blot for H4R3me2s

This assay confirms that PRMT5-IN-49 inhibits the methyltransferase activity of PRMT5 within cells by measuring the levels of a known PRMT5 substrate mark, symmetric dimethylation of arginine 3 on histone H4 (H4R3me2s).[8]

Materials:

-

Cancer cell line

-

PRMT5-IN-49

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-H4R3me2s, anti-total Histone H4 (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with varying concentrations of PRMT5-IN-49 for 48-72 hours.

-

Harvest and lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates.

-

Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[7]

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[7]

-

Incubate the membrane with the primary anti-H4R3me2s antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.[7]

-

Strip the membrane and re-probe with an anti-total Histone H4 antibody as a loading control.

-

Quantify the band intensities and normalize the H4R3me2s signal to the total H4 signal.

Data Presentation:

| Concentration of PRMT5-IN-49 (µM) | Normalized H4R3me2s Level (Relative to Vehicle) |

| 0 (Vehicle) | 1.0 |

| 0.1 | 0.75 |

| 1 | 0.4 |

| 10 | 0.1 |

Note: A decrease in the normalized H4R3me2s level indicates target engagement and inhibition of PRMT5 in a cellular context.

Experimental Workflow

The following diagram outlines the overall workflow for the in vitro characterization of PRMT5-IN-49.

References

- 1. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]

- 2. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting PRMT5 in cancer: Mechanistic insights and clinical progress. | Read by QxMD [read.qxmd.com]

- 4. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PRMT5 Inhibitors in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including gene transcription, RNA splicing, and signal transduction.[1] It functions by catalyzing the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] Dysregulation of PRMT5 activity has been implicated in the progression of numerous cancers, making it a compelling therapeutic target.[1][2] PRMT5 inhibitors are small molecules designed to block the enzymatic activity of PRMT5, leading to the inhibition of cancer cell growth and induction of cell death.[1] A particularly promising therapeutic strategy involves targeting PRMT5 in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion, a frequent event in many tumors.[1]

This document provides detailed application notes and protocols for the use of PRMT5 inhibitors in a cell culture setting. Due to the limited specific information on "PRMT5-IN-49," the following data and protocols are based on well-characterized PRMT5 inhibitors such as GSK3203591 and EPZ015666.

Mechanism of Action

PRMT5 is the primary enzyme responsible for symmetric dimethylarginine (SDMA) modifications on target proteins.[3] In complex with its cofactor MEP50 (methylosome protein 50), PRMT5 methylates a variety of substrates, including histone proteins (H2A, H3, H4) and non-histone proteins involved in critical cellular pathways.[3][4] These methylation events can regulate gene expression, pre-mRNA splicing, and signal transduction pathways.[4][5] For instance, PRMT5-mediated methylation of spliceosomal proteins like SmD1 and SmD3 is crucial for the assembly of the spliceosome.[4][6] Inhibition of PRMT5 leads to a reduction in SDMA levels, causing defects in RNA splicing, cell cycle arrest, and ultimately, apoptosis in cancer cells.[7]

Signaling Pathways Involving PRMT5

PRMT5 is implicated in several key signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for designing experiments and interpreting results when using PRMT5 inhibitors.

Quantitative Data for Representative PRMT5 Inhibitors

The following tables summarize the in vitro potency of various PRMT5 inhibitors across a panel of cancer cell lines. This data can serve as a reference for determining the effective dosage range for your experiments.

Table 1: IC50 Values of PRMT5 Inhibitors in Various Cancer Cell Lines

| Inhibitor Name | Cancer Cell Line | Cell Line Type | IC50 Value |

| GSK3203591 | Various (147/276 cell lines) | Multiple Tumor Types | < 1 µM |

| EPZ015666 | MDA-MB-453, MDA-MB-468 | Breast Cancer | Not specified (used at 100 nM) |

| PRT-382 | 8 MCL cell lines | Mantle Cell Lymphoma | < 1 µM |

Table 2: Growth Inhibition (gIC50) of GSK3203591 in Hematological Malignancy Cell Lines

| Cell Line | Cancer Type | gIC50 (nM) after 6 days |

| Z-138 | Mantle Cell Lymphoma | <10 |

| Granta-519 | Mantle Cell Lymphoma | <10 |

| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | <10 |

| SU-DHL-6 | Diffuse Large B-cell Lymphoma | <20 |

| HBL-1 | Diffuse Large B-cell Lymphoma | <20 |

| U-2932 | Diffuse Large B-cell Lymphoma | <20 |

| OCI-LY19 | Diffuse Large B-cell Lymphoma | <50 |

| KARPAS-422 | Diffuse Large B-cell Lymphoma | <50 |

gIC50 represents the concentration that inhibits cell growth by 50%.

Experimental Protocols

Here are detailed protocols for key experiments to assess the effects of PRMT5 inhibitors in cell culture.

General Experimental Workflow

Cell Viability Assay (MTT/MTS-based)

This protocol is to assess the effect of a PRMT5 inhibitor on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

PRMT5 inhibitor stock solution (e.g., 10 mM in DMSO)

-

96-well clear-bottom cell culture plates

-

MTT or MTS reagent

-

Plate reader capable of measuring absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[6]

-

Prepare serial dilutions of the PRMT5 inhibitor in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (e.g., DMSO) and a no-cell control.[6]

-

Incubate the plate for the desired time period (e.g., 72 to 120 hours).[6]

-

Add 20 µL of MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[6][7]

-

If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a specialized MTT solubilization buffer) to each well and incubate for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis

This protocol is for detecting changes in protein expression and methylation levels following inhibitor treatment.

Materials:

-

Treated and untreated cell pellets

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PRMT5, anti-SDMA, anti-p53, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse the cells with RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.[1]

-

Determine the protein concentration of each lysate using a BCA assay.[1]

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.[1]

-

Separate the proteins by SDS-PAGE.[1]

-

Transfer the separated proteins to a PVDF membrane.[1]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[1]

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[1]

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.[1]

-

Visualize the protein bands using a digital imager and quantify band intensities, normalizing to a loading control like β-actin.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells after inhibitor treatment using flow cytometry.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

1X binding buffer

-

Flow cytometer

Procedure:

-

Harvest the cells by trypsinization and wash them twice with cold PBS.[1]

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.[1]

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.[1]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Conclusion

PRMT5 inhibitors are valuable tools for studying the role of arginine methylation in cancer biology and for developing novel therapeutic strategies. The protocols and data presented here provide a comprehensive guide for utilizing these inhibitors in cell culture experiments. Careful experimental design, including appropriate controls and dose-response studies, is essential for obtaining reliable and interpretable results.

References

- 1. benchchem.com [benchchem.com]

- 2. PRMT5 function and targeting in cancer [cell-stress.com]

- 3. Protein Arginine Methyltransferase 5 (PRMT5) Signaling Suppresses Protein Kinase Cδ- and p38δ-dependent Signaling and Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Productive mRNA Chromatin Escape is Promoted by PRMT5 Methylation of SNRPB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

PRMT5-IN-49 Dosage for Mouse Models: Application Notes and Protocols

Disclaimer: Extensive searches for in vivo dosage and administration data for the specific compound "PRMT5-IN-49" in mouse models did not yield any specific results. The available information suggests PRMT5-IN-49 has a high half-maximal inhibitory concentration (IC50) of over 100 μM, indicating lower potency which may preclude its use in in vivo studies.

The following application notes and protocols are based on published data for other well-characterized, potent, and selective PRMT5 inhibitors that have been successfully used in mouse models, such as GSK3326595 and EPZ015666. These notes are intended to provide researchers, scientists, and drug development professionals with a comprehensive guide for designing and executing in vivo studies with PRMT5 inhibitors.

I. Introduction to PRMT5 as a Therapeutic Target

Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification is critical for the regulation of numerous cellular processes, including gene expression, mRNA splicing, DNA damage response, and cell cycle progression.[1][3] Elevated PRMT5 activity is observed in a wide range of malignancies, including lymphoma, breast cancer, lung cancer, colorectal cancer, and glioblastoma, and often correlates with poor prognosis.[4] Consequently, PRMT5 has emerged as a promising therapeutic target in oncology. Several small-molecule inhibitors of PRMT5 have demonstrated significant anti-tumor activity in preclinical models and are currently under investigation in clinical trials.[4][5][6]

II. Data Summary: PRMT5 Inhibitor Dosages in Mouse Models

The following table summarizes quantitative data from in vivo studies of various PRMT5 inhibitors in mouse xenograft models. This data can serve as a starting point for dose-range finding studies for new PRMT5 inhibitors.

| Inhibitor | Mouse Model | Tumor Type | Dosage | Dosing Schedule | Route | Efficacy (% Tumor Growth Inhibition) | Reference |

| GSK3326595 | Z-138 Xenograft | Mantle Cell Lymphoma | 50 mg/kg | Twice Daily (BID) | Oral | 88.03% | [5] |

| Z-138 Xenograft | Mantle Cell Lymphoma | 100 mg/kg | Twice Daily (BID) | Oral | 106.05% | [5] | |

| Z-138 Xenograft | Mantle Cell Lymphoma | 200 mg/kg | Once Daily (QD) | Oral | 102.81% | [5] | |

| EPZ015666 | Triple-Negative Breast Cancer Xenograft | Breast Cancer | Not Specified | Not Specified | Oral | 39% | [6] |